molecular formula C16H19NO5S B14896040 (2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid

(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid

Cat. No.: B14896040
M. Wt: 337.4 g/mol
InChI Key: RDHZBOXRWMMXGI-BQYQJAHWSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid, 2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-4,5,6,7-tetrahydro-, 3-(1-methylethyl) ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives typically involves heterocyclization reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene-3-carboxylic acid derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxylic acid derivatives can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzo[b]thiophene-3-carboxylic acid derivatives can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene-3-carboxylic acid derivatives include:

Uniqueness

Benzo[b]thiophene-3-carboxylic acid derivatives are unique due to their specific structural features, which allow them to interact with a wide range of molecular targets and exhibit diverse biological activities. Their versatility in chemical reactions and applications in various fields make them valuable compounds for scientific research and industrial applications .

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

(E)-4-oxo-4-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]but-2-enoic acid

InChI

InChI=1S/C16H19NO5S/c1-9(2)22-16(21)14-10-5-3-4-6-11(10)23-15(14)17-12(18)7-8-13(19)20/h7-9H,3-6H2,1-2H3,(H,17,18)(H,19,20)/b8-7+

InChI Key

RDHZBOXRWMMXGI-BQYQJAHWSA-N

Isomeric SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O

Origin of Product

United States

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